Pigment Red 166

Vue d'ensemble

Description

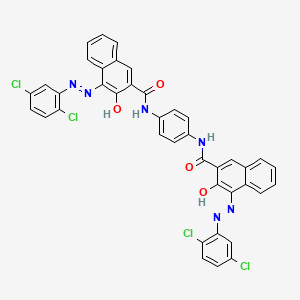

Pigment Red 166, also known as Isoindolinone Red 166, is an organic pigment widely used in various industries. It is characterized by its bright yellowish-red color and excellent heat and light stability. The chemical formula for this compound is C40H24Cl4N6O4, and it has a molecular weight of 794.47 .

Méthodes De Préparation

Pigment Red 166 is typically synthesized through a series of organic reactions. The primary synthetic route involves the diazotization of 2,5-dichlorobenzenamine, followed by coupling with 3-hydroxy-2-naphthoyl chloride. The resulting product is then condensed with benzene-1,4-diamine . Industrial production methods often employ solvent-free vortex grinding techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Pigment Red 166 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter its color properties and stability.

Substitution: Substitution reactions, particularly involving halogens, can modify its chemical structure and properties.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Applications in Scientific Research and Industry

Pigment Red 166 finds extensive applications across various fields due to its unique properties:

Chemistry

- Standard Pigment : It is utilized as a reference standard in chemical analyses and studies, particularly in colorimetric assays where consistent color representation is crucial.

Biology

- Staining Techniques : The pigment is employed in biological staining methods, aiding in the visualization of cellular structures under microscopy.

Medicine

- Drug Delivery Systems : Research is ongoing into its potential use in drug delivery due to its stability and non-toxic profile, making it suitable for medical applications.

Industry

- Plastics : Predominantly used to color PVC and polyolefins, this compound exhibits excellent resistance to bleeding and migration, making it ideal for high-performance plastic products .

- Inks and Coatings : It is widely incorporated into printing inks and industrial coatings, including automotive finishes and architectural paints, due to its vibrant color and durability .

- Textiles : The pigment is also used for coloring synthetic fibers, enhancing the aesthetic appeal of various textile products .

Case Study 1: Use in Automotive Coatings

A study conducted on automotive coatings demonstrated that formulations containing this compound exhibited superior lightfastness and heat resistance compared to formulations using alternative pigments. This enhanced performance led to longer-lasting finishes on vehicles exposed to harsh environmental conditions.

Case Study 2: Application in Plastics

In a comparative analysis of various pigments used in PVC applications, this compound showed minimal migration and bleeding during processing at elevated temperatures. This property was critical for maintaining color integrity in final products such as consumer goods and automotive parts.

Case Study 3: Biological Applications

Research investigating the use of this compound in biological staining techniques highlighted its effectiveness in providing clear contrast against cellular structures. The pigment's stability under various staining conditions made it a preferred choice for researchers aiming for reproducible results .

Mécanisme D'action

The mechanism by which Pigment Red 166 exerts its effects is primarily through its interaction with light and heat. Its molecular structure allows it to absorb specific wavelengths of light, resulting in its characteristic color. The pathways involved include the stabilization of its molecular structure under various environmental conditions, which contributes to its high heat and light resistance .

Comparaison Avec Des Composés Similaires

Pigment Red 166 is unique due to its combination of color stability, heat resistance, and non-toxicity. Similar compounds include:

Pigment Red 170: Known for its bright red color but less stable under high temperatures.

Pigment Red 254: Offers excellent lightfastness but is more expensive to produce.

Pigment Red 122: Provides good color properties but has lower heat resistance compared to this compound

This compound stands out due to its balanced properties, making it a preferred choice in various applications.

Activité Biologique

Pigment Red 166 is a synthetic organic pigment widely used in various applications, including plastics, textiles, and coatings. Its biological activity has garnered attention due to its potential implications in health and environmental contexts. This article explores the biological activity of this compound, focusing on its antimicrobial properties, toxicity, and other relevant biological effects.

- Chemical Name : this compound

- CAS Number : 3905-19-9

- Molecular Formula : C19H12Cl2N2O2

- Molecular Weight : 363.21 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant antibacterial activity against various pathogens. For instance, a study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus cereus | 10 | 100 |

This data suggests that this compound could be a candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.

Toxicological Studies

The safety profile of this compound has been a subject of investigation due to its widespread use. Toxicological assessments have revealed varying degrees of toxicity depending on exposure routes:

- Oral Exposure : Studies indicate low acute toxicity when ingested, with no significant adverse effects observed at low concentrations.

- Dermal Exposure : Skin irritation tests show mild irritation potential, necessitating caution in handling.

- Inhalation Exposure : Limited data suggest potential respiratory irritation; however, comprehensive studies are lacking.

Table 2: Summary of Toxicological Findings

| Exposure Route | Toxicity Level | Observations |

|---|---|---|

| Oral | Low | No significant adverse effects |

| Dermal | Mild Irritation | Caution advised during handling |

| Inhalation | Moderate | Potential respiratory irritant |

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study published in a peer-reviewed journal reported that this compound demonstrated effective antimicrobial activity against common foodborne pathogens. The researchers concluded that this pigment could be utilized in food packaging to inhibit microbial growth, thereby enhancing food safety . -

Toxicity Assessment :

A comprehensive literature review highlighted the need for more standardized testing methodologies for evaluating the toxicity of pigments like this compound. The review emphasized that while some studies report low toxicity, others indicate potential risks associated with prolonged exposure . -

Environmental Impact :

Research has also focused on the environmental implications of using synthetic pigments like this compound. Concerns regarding bioaccumulation and ecotoxicity were raised, suggesting that leaching from products could pose risks to aquatic ecosystems .

Propriétés

IUPAC Name |

4-[(2,5-dichlorophenyl)diazenyl]-N-[4-[[4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H24Cl4N6O4/c41-23-9-15-31(43)33(19-23)47-49-35-27-7-3-1-5-21(27)17-29(37(35)51)39(53)45-25-11-13-26(14-12-25)46-40(54)30-18-22-6-2-4-8-28(22)36(38(30)52)50-48-34-20-24(42)10-16-32(34)44/h1-20,51-52H,(H,45,53)(H,46,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDGNYQKISTHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H24Cl4N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052063 | |

| Record name | Pigment Red 166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 2-Naphthalenecarboxamide, N,N'-1,4-phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3905-19-9, 71819-52-8 | |

| Record name | N,N′-1,4-Phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-2-naphthalenecarboxamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3905-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Red 166 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003905199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N,N'-1,4-phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Red 166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Red 166 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 166 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X2HR8CGT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.